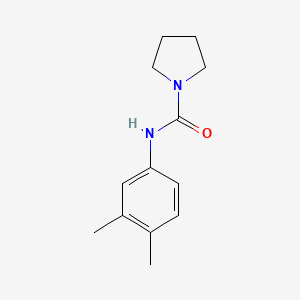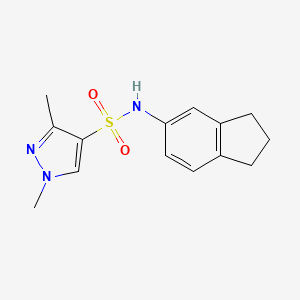![molecular formula C17H20N4O3S B5317604 N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)
N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, commonly known as PAP-1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This molecule has gained attention in the scientific community due to its ability to inhibit the activity of a specific enzyme, which is involved in various physiological processes.
Mécanisme D'action
PAP-1 inhibits the activity of NMT by binding to the active site of the enzyme. NMT is involved in the co-translational myristoylation of several proteins, which is essential for their proper localization and function. Inhibition of NMT by PAP-1 prevents the myristoylation of these proteins, leading to their mislocalization and dysfunction.
Biochemical and Physiological Effects
In addition to its effects on cancer cells and viruses, PAP-1 has also been shown to have other biochemical and physiological effects. For example, PAP-1 has been shown to inhibit the proliferation of T cells, which are involved in the immune response. PAP-1 has also been shown to inhibit the activity of several other enzymes, including protein kinase C and diacylglycerol lipase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PAP-1 is its specificity for NMT. PAP-1 has been shown to have minimal off-target effects, making it a useful tool for studying the role of NMT in various biological processes. However, one limitation of PAP-1 is its relatively low potency. Higher concentrations of PAP-1 are required to achieve complete inhibition of NMT, which can lead to off-target effects.
Orientations Futures
There are several future directions for research on PAP-1. One area of interest is the development of more potent and selective NMT inhibitors. Another area of research is the identification of new biological processes that are regulated by NMT and the development of new tools to study these processes. Finally, the potential therapeutic applications of PAP-1 in other diseases, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of PAP-1 involves several steps, including the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxaldehyde to form a Schiff base. The Schiff base is then reduced with NaBH4 to form the corresponding amine, which is then reacted with 1-pyrrolidinecarboxylic acid to form PAP-1. The overall yield of PAP-1 is around 40%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
PAP-1 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of cancer. PAP-1 has been shown to inhibit the activity of an enzyme called N-myristoyltransferase (NMT), which is essential for the growth and survival of cancer cells. Inhibition of NMT by PAP-1 has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
In addition to cancer, PAP-1 has also been studied for its potential use in the treatment of viral infections. NMT is also involved in the replication of several viruses, including HIV and hepatitis C virus. Inhibition of NMT by PAP-1 has been shown to reduce the replication of these viruses in vitro.
Propriétés
IUPAC Name |
N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(21-11-3-4-12-21)20-14-6-8-16(9-7-14)25(23,24)19-13-15-5-1-2-10-18-15/h1-2,5-10,19H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBDRANGBGIIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5317529.png)
![N-ethyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5317535.png)
![N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317560.png)

![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5317574.png)
![N-(2-ethoxyphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5317578.png)
![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)


![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5317617.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![methyl 4-({[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}amino)benzoate](/img/structure/B5317645.png)